REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]([C:7]2[CH:8]=[C:9]([CH2:17]O)[C:10]3[C:15]([CH:16]=2)=[CH:14][CH:13]=[CH:12][CH:11]=3)[N:5]=[C:4]([C:19]([CH3:22])([CH3:21])[CH3:20])[CH:3]=1.O=S(Cl)[Cl:25]>C1COCC1>[C:19]([C:4]1[CH:3]=[C:2]([NH2:1])[N:6]([C:7]2[CH:8]=[C:9]([CH2:17][Cl:25])[C:10]3[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:16]=2)[N:5]=1)([CH3:22])([CH3:21])[CH3:20]
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Name
|
|
Quantity
|
1.6 g
|
Type
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reactant
|
Smiles
|
NC1=CC(=NN1C=1C=C(C2=CC=CC=C2C1)CO)C(C)(C)C
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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O=S(Cl)Cl
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
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Details
|
at reflux for 3 h
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Duration
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3 h
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Type
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CONCENTRATION
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Details
|
concentrated under pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN(C(=C1)N)C1=CC2=CC=CC=C2C(=C1)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |